Cas no 2287288-83-7 (3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid)
3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[2-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- 2287288-83-7
- 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- EN300-6761716
-
- Inchi: 1S/C15H18O2/c1-10(2)11-5-3-4-6-12(11)14-7-15(8-14,9-14)13(16)17/h3-6,10H,7-9H2,1-2H3,(H,16,17)
- InChI Key: IPRNPXPVNPSQHK-UHFFFAOYSA-N
- SMILES: OC(C12CC(C3C=CC=CC=3C(C)C)(C1)C2)=O
Computed Properties
- Exact Mass: 230.130679813g/mol
- Monoisotopic Mass: 230.130679813g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 37.3Ų
3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6761716-0.05g |
3-[2-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
2287288-83-7 | 0.05g |
$1573.0 | 2023-05-29 | ||
| Enamine | EN300-6761716-0.1g |
3-[2-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
2287288-83-7 | 0.1g |
$1648.0 | 2023-05-29 | ||
| Enamine | EN300-6761716-0.25g |
3-[2-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
2287288-83-7 | 0.25g |
$1723.0 | 2023-05-29 | ||
| Enamine | EN300-6761716-0.5g |
3-[2-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
2287288-83-7 | 0.5g |
$1797.0 | 2023-05-29 | ||
| Enamine | EN300-6761716-1.0g |
3-[2-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
2287288-83-7 | 1g |
$1872.0 | 2023-05-29 | ||
| Enamine | EN300-6761716-2.5g |
3-[2-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
2287288-83-7 | 2.5g |
$3670.0 | 2023-05-29 | ||
| Enamine | EN300-6761716-5.0g |
3-[2-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
2287288-83-7 | 5g |
$5429.0 | 2023-05-29 | ||
| Enamine | EN300-6761716-10.0g |
3-[2-(propan-2-yl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
2287288-83-7 | 10g |
$8049.0 | 2023-05-29 |
3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Introduction to 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2287288-83-7)
3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid, with the CAS number 2287288-83-7, is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of bicyclic compounds and is characterized by its bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. The presence of the isopropylphenyl substituent adds further complexity and functionality to the molecule, making it a subject of extensive research.
The bicyclo[1.1.1]pentane scaffold is known for its unique properties, including high rigidity, conformational constraint, and the ability to mimic bioactive conformations of larger, more flexible molecules. These properties make it an attractive building block for the design of new pharmaceuticals and materials. The isopropylphenyl substituent, on the other hand, introduces additional hydrophobicity and aromatic character, which can influence the compound's interactions with biological targets.
Recent studies have explored the potential applications of 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid in various areas of medicinal chemistry. One notable area of research is its use as a scaffold for the development of new drugs targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play crucial roles in cellular signaling and are involved in numerous physiological processes and diseases. The rigid structure of the bicyclo[1.1.1]pentane core can help stabilize specific conformations of GPCRs, potentially leading to more selective and potent ligands.
In addition to GPCR research, 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has been investigated for its potential as a modulator of ion channels and enzymes. Ion channels are essential for maintaining cellular homeostasis and are implicated in various neurological disorders, cardiovascular diseases, and pain conditions. The unique structural features of this compound may allow it to interact with specific sites on ion channels, modulating their activity in a precise manner.
Enzyme inhibition is another area where 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid shows promise. Enzymes are key targets for drug discovery due to their central role in metabolic pathways and disease processes. The isopropylphenyl substituent can provide additional binding affinity and selectivity, making this compound a valuable lead for developing new inhibitors.
The synthesis of 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has been optimized using modern synthetic methods, including transition-metal-catalyzed reactions and advanced protecting group strategies. These methods have enabled efficient access to this compound with high purity and yield, facilitating its use in both academic research and industrial applications.
In terms of biological evaluation, 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has been tested in various in vitro assays to assess its activity against specific targets. Preliminary results indicate that it exhibits promising activity against certain GPCRs and ion channels, suggesting its potential as a lead compound for further development.
Furthermore, computational studies have been conducted to gain insights into the binding modes and interactions of 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid with its biological targets. Molecular docking simulations have revealed that the compound can form stable complexes with target proteins through hydrogen bonding, hydrophobic interactions, and π-stacking effects, contributing to its high affinity and selectivity.
The future prospects for 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid are promising, with ongoing research aimed at optimizing its structure for improved potency and selectivity. Additionally, efforts are being made to explore its potential as a therapeutic agent for various diseases by evaluating its pharmacokinetic properties and safety profile.
In conclusion, 3-(2-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2287288-83-7) represents a fascinating molecule with significant potential in medicinal chemistry and drug discovery. Its unique structural features make it an attractive scaffold for developing new drugs targeting important biological targets such as GPCRs, ion channels, and enzymes.
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